molecular formula C12H15NO2 B13854608 (R)-4-(Phenylmethyl)-2-morpholinecarboxaldehyde

(R)-4-(Phenylmethyl)-2-morpholinecarboxaldehyde

Cat. No.: B13854608
M. Wt: 205.25 g/mol
InChI Key: MFMQDDHBWDYTLL-GFCCVEGCSA-N
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Description

®-4-(Phenylmethyl)-2-morpholinecarboxaldehyde is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a morpholine ring, a phenylmethyl group, and an aldehyde functional group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Phenylmethyl)-2-morpholinecarboxaldehyde typically involves the reaction of ®-4-(Phenylmethyl)-2-morpholinecarboxylic acid with a reducing agent such as lithium aluminum hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the aldehyde group. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent.

Industrial Production Methods

In an industrial setting, the production of ®-4-(Phenylmethyl)-2-morpholinecarboxaldehyde can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-4-(Phenylmethyl)-2-morpholinecarboxaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: ®-4-(Phenylmethyl)-2-morpholinecarboxylic acid.

    Reduction: ®-4-(Phenylmethyl)-2-morpholinecarbinol.

    Substitution: Various substituted derivatives of the phenylmethyl group, depending on the specific reaction conditions.

Scientific Research Applications

®-4-(Phenylmethyl)-2-morpholinecarboxaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Applied in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of ®-4-(Phenylmethyl)-2-morpholinecarboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of their activity. The phenylmethyl group can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(Phenylmethyl)-2-morpholinecarboxylic acid
  • ®-4-(Phenylmethyl)-2-morpholinecarbinol
  • ®-4-(Phenylmethyl)-2-morpholinecarboxamide

Uniqueness

®-4-(Phenylmethyl)-2-morpholinecarboxaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its analogs. The aldehyde group allows for a wider range of chemical transformations, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(2R)-4-benzylmorpholine-2-carbaldehyde

InChI

InChI=1S/C12H15NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2/t12-/m1/s1

InChI Key

MFMQDDHBWDYTLL-GFCCVEGCSA-N

Isomeric SMILES

C1CO[C@H](CN1CC2=CC=CC=C2)C=O

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C=O

Origin of Product

United States

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